1-bromo-3-(bromomethyl)-5-ethynylbenzene
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Overview
Description
1-bromo-3-(bromomethyl)-5-ethynylbenzene is an organic compound with the molecular formula C9H6Br2. It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group at the 3-position, a bromine atom at the 1-position, and an ethynyl group at the 5-position. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-bromo-3-(bromomethyl)-5-ethynylbenzene can be synthesized through a multi-step process starting from benzene. One common method involves the following steps:
Bromination of Benzene: Benzene is first brominated to form bromobenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Bromomethylation: Bromobenzene is then subjected to bromomethylation using formaldehyde (CH2O) and hydrobromic acid (HBr) to introduce the bromomethyl group at the 3-position.
Ethynylation: The final step involves the introduction of the ethynyl group at the 5-position through a Sonogashira coupling reaction. This reaction typically uses a palladium catalyst (Pd) and copper iodide (CuI) as a co-catalyst, with ethynyltrimethylsilane (TMS-acetylene) as the ethynyl source.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-bromo-3-(bromomethyl)-5-ethynylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethynyl group can be oxidized to form carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The compound can be reduced to form alkenes or alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., NaOH, NH3) in polar solvents like ethanol or water.
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Scientific Research Applications
1-bromo-3-(bromomethyl)-5-ethynylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: Employed in the synthesis of polymers and advanced materials with specific electronic or optical properties.
Biology and Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-bromo-3-(bromomethyl)-5-ethynylbenzene depends on the specific reaction it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the ethynyl group is oxidized to form carboxylic acids or ketones through the addition of oxygen atoms. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
1-bromo-3-(bromomethyl)-5-ethynylbenzene can be compared with other similar compounds such as:
1-bromo-3-(bromomethyl)benzene: Lacks the ethynyl group, making it less reactive in certain types of reactions.
1-bromo-5-ethynylbenzene: Lacks the bromomethyl group, affecting its reactivity and applications.
3-(bromomethyl)-5-ethynylbenzene: Lacks the bromine atom at the 1-position, altering its chemical properties.
The presence of both bromomethyl and ethynyl groups in this compound makes it unique and versatile for various synthetic applications.
Properties
CAS No. |
1823358-12-8 |
---|---|
Molecular Formula |
C9H6Br2 |
Molecular Weight |
274 |
Purity |
95 |
Origin of Product |
United States |
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